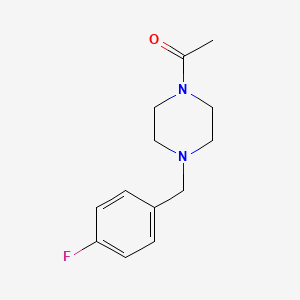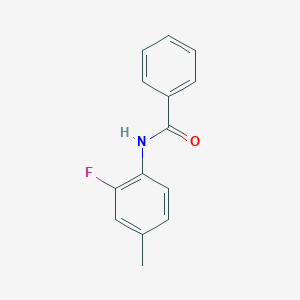![molecular formula C24H20N4 B5868541 benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as BMH, is a chemical compound that has shown promising results in scientific research. BMH is a hydrazone derivative that has been synthesized through various methods and has been studied for its potential applications in different fields. In
Mécanisme D'action
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to inhibit the activity of the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is involved in the conversion of estrone to estradiol, which is a key step in the development of breast cancer. Inhibition of this enzyme leads to a decrease in the production of estradiol, which in turn leads to the inhibition of breast cancer cell growth.
Biochemical and Physiological Effects:
benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have a low toxicity profile and has not shown any significant adverse effects in vitro or in vivo. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, which is a programmed cell death mechanism. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has also been shown to have anti-inflammatory effects, which can be attributed to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in different fields. However, benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has some limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, including:
1. Further studies on the mechanism of action of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone and its potential targets.
2. Development of more potent and selective inhibitors of 17β-HSD1.
3. Studies on the pharmacokinetics and pharmacodynamics of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone in vivo.
4. Development of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone analogs with improved solubility and bioavailability.
5. Studies on the potential use of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone as a treatment for other types of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is a promising chemical compound that has shown potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to inhibit the growth of breast cancer cells and has anti-inflammatory effects. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. There are several future directions for the study of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, including further studies on its mechanism of action and potential targets, development of more potent and selective inhibitors, and studies on its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone can be synthesized through various methods, including the reaction of 4-(4-methylphenyl)-6-phenyl-2-pyrimidinylhydrazine with benzaldehyde. The reaction takes place in the presence of a suitable solvent and a catalyst. The product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4/c1-18-12-14-21(15-13-18)23-16-22(20-10-6-3-7-11-20)26-24(27-23)28-25-17-19-8-4-2-5-9-19/h2-17H,1H3,(H,26,27,28)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVLHCPDQXFTE-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)

![3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5868472.png)
![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)

![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)

![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)


